[1,1'-Bi(cyclododecan)]-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Bi(cyclododecan)]-1-ene: is an organic compound with the molecular formula C24H44 . It is a dimer of cyclododecane, featuring two cyclododecane rings connected by a double bond. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single or multiple rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bi(cyclododecan)]-1-ene typically involves the dimerization of cyclododecane. One common method is the catalytic trimerization of butadiene to form cyclododecatriene, followed by hydrogenation to produce cyclododecane . The cyclododecane is then subjected to specific reaction conditions to form the dimer.
Industrial Production Methods: Industrial production of [1,1’-Bi(cyclododecan)]-1-ene follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and catalysts to ensure efficient conversion and high yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: [1,1’-Bi(cyclododecan)]-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Cyclododecanone or cyclododecanol.
Reduction: Saturated cyclododecane derivatives.
Substitution: Halogenated cyclododecane compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: [1,1’-Bi(cyclododecan)]-1-ene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to study the effects of cyclic hydrocarbons on biological systems. It serves as a model compound for understanding the behavior of larger cyclic molecules in biological environments.
Medicine: While not directly used as a drug, [1,1’-Bi(cyclododecan)]-1-ene’s derivatives are explored for potential pharmaceutical applications. Its structural analogs are investigated for their biological activity and therapeutic potential.
Industry: The compound is used in the production of polymers, lubricants, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of [1,1’-Bi(cyclododecan)]-1-ene involves its interaction with molecular targets through its double bond and cyclic structure. The compound can undergo electrophilic addition reactions, where the double bond reacts with electrophiles to form new products. The pathways involved include the formation of carbocation intermediates, which then undergo further transformations to yield the final products .
Vergleich Mit ähnlichen Verbindungen
Cyclododecane: A saturated cyclic hydrocarbon with a single ring.
Cyclododecatriene: A triene with three double bonds in a twelve-membered ring.
Cyclododecanone: A ketone derivative of cyclododecane.
Uniqueness: [1,1’-Bi(cyclododecan)]-1-ene is unique due to its dimeric structure, featuring two cyclododecane rings connected by a double bond. This structure imparts distinct chemical properties, making it different from its monomeric and other cyclic counterparts. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
76713-46-7 |
---|---|
Molekularformel |
C24H44 |
Molekulargewicht |
332.6 g/mol |
IUPAC-Name |
1-cyclododecylcyclododecene |
InChI |
InChI=1S/C24H44/c1-3-7-11-15-19-23(20-16-12-8-4-1)24-21-17-13-9-5-2-6-10-14-18-22-24/h19,24H,1-18,20-22H2 |
InChI-Schlüssel |
NDZULADEBPWOJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(CCCCC1)C2=CCCCCCCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.